

Theoretical Deep Dive into 2,3-Pyrazinedicarboxylic Acid: A DFT Perspective

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Compound of Interest

Compound Name: 2,3-Pyrazinedicarboxylic acid

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical properties of **2,3-Pyrazinedicarboxylic acid** (PDCA), a molecule of significant interest in the pharmaceutical and flavoring industries, elucidated through Density Functional Theory (DFT) calculations.^[1] By exploring its structural, vibrational, and electronic characteristics, this guide offers valuable insights for researchers, scientists, and professionals involved in drug development and materials science.

Core Computational Methodologies

The theoretical understanding of **2,3-Pyrazinedicarboxylic acid** presented herein is predominantly derived from Density Functional Theory (DFT) calculations. These computational methods provide a robust framework for predicting molecular properties with a high degree of accuracy.

Geometrical Optimization and Vibrational Analysis

Initial molecular geometries of PDCA are optimized to their lowest energy state. The widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 exchange-correlation functionals, often paired with the 6-311G(d) or 6-311G(d,p) basis sets, have been demonstrated to yield optimized geometries that closely align with experimental X-ray diffraction (XRD) data.^[2] Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy

minimum and to enable a detailed analysis of the vibrational spectra (FTIR and Raman). The assignment of vibrational modes is typically aided by Potential Energy Distribution (PED) analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Electronic Property Calculations

To probe the electronic characteristics of PDCA, Time-Dependent DFT (TD-DFT) calculations are employed.[\[2\]](#)[\[3\]](#) These calculations provide insights into the electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths. The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability. Furthermore, Natural Bond Orbital (NBO) analysis is utilized to investigate intramolecular and intermolecular interactions, such as hydrogen bonding.[\[2\]](#) For the calculation of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a common choice.[\[2\]](#) All calculations are typically performed using quantum chemistry software packages like Gaussian 09.[\[1\]](#)[\[4\]](#)

Tabulated Quantitative Data

The following tables summarize key quantitative data obtained from DFT studies on **2,3-Pyrazinedicarboxylic acid**.

Optimized Geometrical Parameters

Note: The following is a representative selection of calculated bond lengths and angles. For a complete list, refer to the cited literature.

Parameter	Bond/Angle	Calculated Value (B3LYP/6- 311G(d,p))	Experimental Value (XRD)
Bond Length (Å)	C2-C3	1.405	1.401
C3-C7	1.512	1.507	
C2-N1	1.334	1.332	
C=O (Carboxyl)	~1.21	~1.20	
Bond Angle (°)	N1-C2-C3	122.8	122.9
C2-C3-C7	120.5	120.3	
Dihedral Angle (°)	N4-C5-C6-N1	-0.1	0.0

Vibrational Frequencies and Assignments

Note: This table presents a selection of significant vibrational modes. The complete vibrational spectrum consists of 42 modes for the monomer.[\[1\]](#)

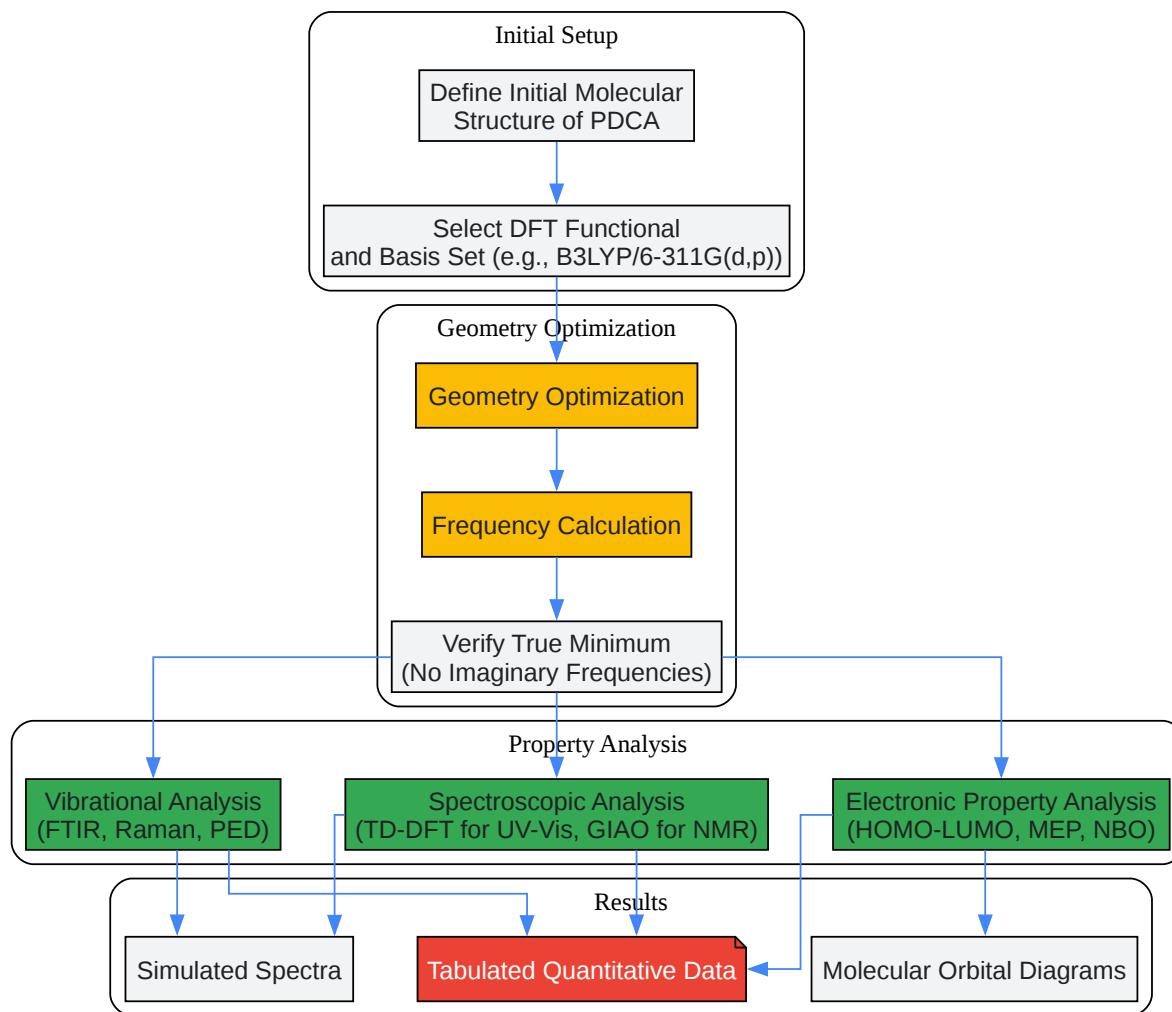
Vibrational Mode	Description	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)
v(O-H)	O-H stretching	~3600 (monomer)	3265 (solid state) [5]
v(C=O)	Carbonyl stretching	1754, 1716	1754, 1716 [1][5]
v(C-N)	C-N ring stretching	1545-1165	1545-1165 [1]
v(C-O)	C-O stretching	1182, 1161	1182, 1161 [1]

Electronic Properties

Property	Calculated Value
HOMO Energy	-7.5 eV
LUMO Energy	-2.8 eV
HOMO-LUMO Energy Gap	4.7 eV
Dipole Moment	7.14 D (for a non-planar conformer) [1] [4]
First Major Electronic Transition (λ_{max})	~270 nm

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the theoretical investigations into the properties of **2,3-Pyrazinedicarboxylic acid**.



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Caption: A flowchart illustrating the typical computational workflow for DFT analysis of 2,3-Pyrazinedicarboxylic acid.

Key Theoretical Insights

DFT studies have revealed several key theoretical properties of **2,3-Pyrazinedicarboxylic acid**:

- Conformational Flexibility: The orientation of the two carboxylic acid groups relative to the pyrazine ring can vary, leading to different conformers with distinct energetic and electronic properties.[1][4] The planarity of the molecule is a significant factor in its stability.
- Intermolecular Interactions: DFT calculations on dimeric and trimeric forms of PDCA highlight the importance of intermolecular hydrogen bonding in its solid-state structure.[1][3] These interactions significantly influence the vibrational spectra, particularly the O-H and C=O stretching modes.
- Electronic Transitions: TD-DFT calculations indicate that the primary electronic transitions in the UV-Vis spectrum are of the $\pi \rightarrow \pi^*$ type, localized on the pyrazine ring and the carboxylic acid groups.[3]
- Reactivity and Stability: The calculated HOMO-LUMO energy gap provides a measure of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability. The molecular electrostatic potential (MEP) map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.[2][3]

Conclusion

The application of Density Functional Theory has provided a detailed and insightful theoretical characterization of **2,3-Pyrazinedicarboxylic acid**. The close agreement between calculated and experimental data validates the computational approaches used and enhances our understanding of the molecule's fundamental properties. This theoretical framework serves as a powerful tool for predicting the behavior of PDCA and its derivatives, thereby guiding future research and development in medicinal chemistry and materials science.

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